molecular formula C6H6O2 B142491 Hydroquinone-d4 CAS No. 25294-85-3

Hydroquinone-d4

Cat. No.: B142491
CAS No.: 25294-85-3
M. Wt: 114.13 g/mol
InChI Key: QIGBRXMKCJKVMJ-RHQRLBAQSA-N
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Description

Hydroquinone-d4, also known as 1,4-benzenediol-d4, is a deuterated form of hydroquinone. It is an aromatic organic compound with the chemical formula C6H2D4O2. The deuterium atoms replace the hydrogen atoms in the benzene ring, making it a valuable compound in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroquinone-d4 can be synthesized through several methods. One common approach involves the deuteration of hydroquinone using deuterium gas (D2) in the presence of a catalyst. This process typically requires high pressure and temperature to facilitate the exchange of hydrogen atoms with deuterium atoms.

Industrial Production Methods: In an industrial setting, this compound is often produced by the catalytic hydrogenation of benzoquinone-d4. This method involves the reduction of benzoquinone-d4 using deuterium gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Hydroquinone-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: this compound can be oxidized to benzoquinone-d4 using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). The reaction typically occurs under acidic conditions and results in the formation of benzoquinone-d4.

Reduction: The reduction of this compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reaction converts this compound back to its corresponding dihydroxybenzene form.

Substitution: this compound can undergo electrophilic aromatic substitution reactions. For example, nitration of this compound using nitric acid (HNO3) and sulfuric acid (H2SO4) can yield nitrothis compound.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide
  • Reducing agents: Sodium borohydride, lithium aluminum hydride
  • Substitution reagents: Nitric acid, sulfuric acid

Major Products:

  • Oxidation: Benzoquinone-d4
  • Reduction: Dihydroxybenzene-d4
  • Substitution: Nitrothis compound

Scientific Research Applications

Hydroquinone-d4 is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry:

  • Used as a standard in NMR spectroscopy for studying chemical structures and reaction mechanisms.
  • Employed in the synthesis of deuterated compounds for isotopic labeling studies.

Biology:

  • Utilized in metabolic studies to trace biochemical pathways involving hydroquinone derivatives.

Medicine:

  • Investigated for its potential therapeutic effects, particularly in cancer research due to its cytotoxic properties.

Industry:

  • Applied in the production of high-purity deuterated chemicals for various industrial applications.

Mechanism of Action

Hydroquinone-d4 exerts its effects primarily through the inhibition of the enzyme tyrosinase. Tyrosinase is involved in the initial step of melanin biosynthesis, and its inhibition leads to a reduction in melanin production. This mechanism is particularly relevant in the context of skin lightening and depigmentation treatments. The deuterium atoms in this compound may also influence its reactivity and interaction with biological targets, making it a valuable tool in mechanistic studies.

Comparison with Similar Compounds

Hydroquinone-d4 is unique due to its deuterium labeling, which distinguishes it from other hydroquinone derivatives. Similar compounds include:

    Hydroquinone: The non-deuterated form, commonly used in skin lightening treatments and photographic development.

    Benzoquinone: The oxidized form of hydroquinone, used in various chemical reactions and industrial processes.

    Catechol (1,2-benzenediol): An isomer of hydroquinone with hydroxyl groups in the ortho position, used in the synthesis of pharmaceuticals and as a precursor to various chemicals.

This compound’s uniqueness lies in its isotopic labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques, making it an invaluable compound in scientific research.

Properties

IUPAC Name

2,3,5,6-tetradeuteriobenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c7-5-1-2-6(8)4-3-5/h1-4,7-8H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGBRXMKCJKVMJ-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1O)[2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480399
Record name (~2~H_4_)Benzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25294-85-3
Record name (~2~H_4_)Benzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25294-85-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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